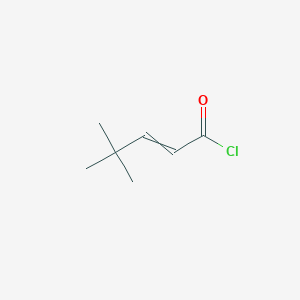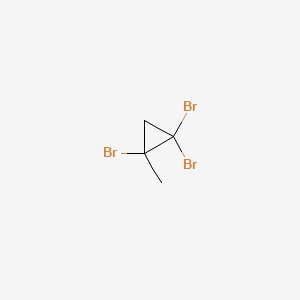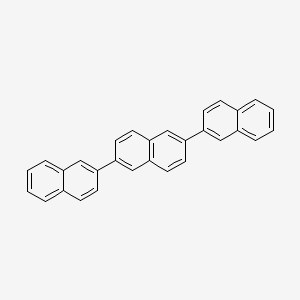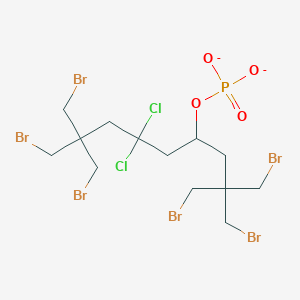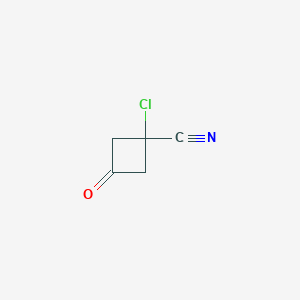
1-Chloro-3-oxocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a chlorine atom, a ketone group, and a nitrile group
Preparation Methods
The synthesis of 1-Chloro-3-oxocyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cyclobutanone with cyanogen chloride in the presence of a base. This reaction typically requires controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of phase transfer catalysts and solvents like dimethylformamide to enhance the reaction efficiency .
Chemical Reactions Analysis
1-Chloro-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with unique properties.
The compound’s versatility makes it valuable in various fields, including chemistry, biology, and industry .
Mechanism of Action
The mechanism of action of 1-Chloro-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Chloro-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
3-Oxocyclobutanecarboxylic acid: This compound has a similar cyclobutane ring and ketone group but lacks the chlorine and nitrile groups.
1-Methyl-3-oxocyclobutane-1-carbonitrile: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Properties
CAS No. |
138450-48-3 |
|---|---|
Molecular Formula |
C5H4ClNO |
Molecular Weight |
129.54 g/mol |
IUPAC Name |
1-chloro-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H4ClNO/c6-5(3-7)1-4(8)2-5/h1-2H2 |
InChI Key |
ZXGFSIKNHNFOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


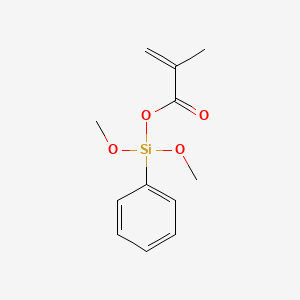

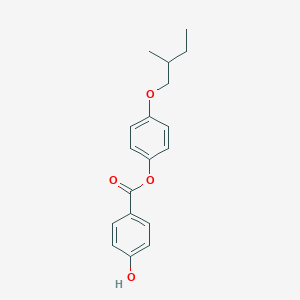
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
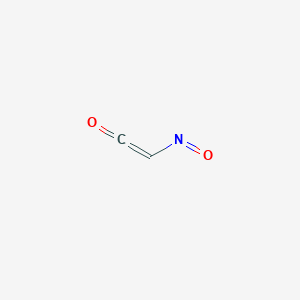


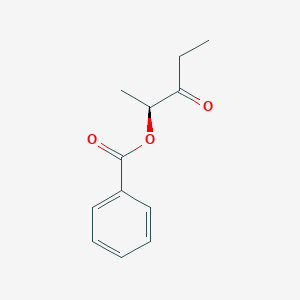
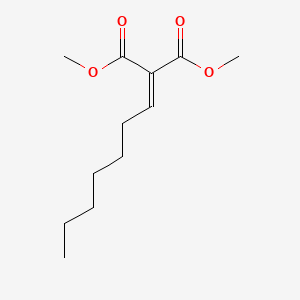
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
